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Compound of Interest

Compound Name:
2-Bromo-4-tert-butyl-6-

methylphenol

Cat. No.: B1600715 Get Quote

Foreword
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and spectral characteristics of 2-bromo-6-tert-butyl-4-methylphenol. It is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry.

It is important to note that the initial topic of interest, "2-Bromo-4-tert-butyl-6-methylphenol,"
presents ambiguity in publicly available chemical databases. The CAS number sometimes

associated with this name (20834-60-0) is also linked to 2-bromo-4,6-di-tert-butylphenol. To

ensure accuracy and rely on verifiable data, this guide focuses on the well-characterized

isomer, 2-bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4).

Molecular Structure and Properties
2-Bromo-6-tert-butyl-4-methylphenol is a substituted aromatic compound. The core structure

consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2

and 6, respectively) and a methyl group at the para position (4) relative to the hydroxyl group.

Chemical Structure
The structure of 2-bromo-6-tert-butyl-4-methylphenol is as follows:
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Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-6-tert-butyl-4-methylphenol is

presented in the table below.

Property Value Reference

IUPAC Name
2-bromo-6-tert-butyl-4-

methylphenol
[1]

CAS Number 1516-93-4 [1]

Molecular Formula C₁₁H₁₅BrO [1]

Molecular Weight 243.14 g/mol [1]

Physical Form Liquid [2]

Purity Typically ≥97% [2]

XLogP3 4.3 [1]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 1 [3]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-bromo-6-tert-

butyl-4-methylphenol.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2 Singlet 1H Aromatic C-H

~7.0 Singlet 1H Aromatic C-H

~5.5 Singlet 1H Phenolic -OH

~2.3 Singlet 3H Methyl (-CH₃)

~1.4 Singlet 9H tert-Butyl (-C(CH₃)₃)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (ppm) Assignment

~150 C-OH

~145 C-Br

~135 Aromatic C-C(CH₃)₃

~130 Aromatic C-CH₃

~128 Aromatic C-H

~125 Aromatic C-H

~35 Quaternary C of tert-butyl

~30 Methyl C of tert-butyl

~20 Methyl C

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A

vapor phase IR spectrum is available for this compound[1]. Key expected absorption bands are

detailed below.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3600-3200 O-H stretch Phenolic -OH

3000-2850 C-H stretch Aliphatic (tert-butyl, methyl)

1600-1450 C=C stretch Aromatic ring

1260-1000 C-O stretch Phenol

750-550 C-Br stretch Bromo-alkane

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues. The GC-MS data is

available, indicating a molecular ion peak consistent with its molecular weight[1].

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio,

characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

[M-15]⁺: Loss of a methyl group (CH₃) from the tert-butyl group, resulting in a fragment at

m/z 227/229.

[M-57]⁺: Loss of the entire tert-butyl group, leading to a significant fragment.

Other Fragments: Various other fragments resulting from the cleavage of the aromatic ring

and loss of other substituents.

Experimental Protocols
Synthesis of 2-bromo-6-tert-butyl-4-methylphenol
The synthesis of 2-bromo-6-tert-butyl-4-methylphenol can be achieved by the electrophilic

bromination of 2-tert-butyl-4-methylphenol. The tert-butyl group provides steric hindrance,

directing the bromine to the other ortho position.

Materials:
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2-tert-butyl-4-methylphenol

N-Bromosuccinimide (NBS)

Dichloromethane (CH₂Cl₂)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent)

in dichloromethane.

Bromination: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (1.1

equivalents) portion-wise over 30 minutes with constant stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Workup: Once the starting material is consumed, quench the reaction by adding a saturated

aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous

layer with dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-

bromo-6-tert-butyl-4-methylphenol.

Logical Workflow for Synthesis:
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Reactants Reaction Workup & Purification

2-tert-butyl-4-methylphenol Dissolve in CH2Cl2

N-Bromosuccinimide (NBS)

Add NBS at 0 °C Stir at RT Quench with Na2S2O3 Extract with CH2Cl2 Dry over Na2SO4 Concentrate Column Chromatography 2-bromo-6-tert-butyl-4-methylphenol

Click to download full resolution via product page

Caption: Synthetic workflow for 2-bromo-6-tert-butyl-4-methylphenol.

Signaling Pathways and Applications
Currently, there is limited specific information available in the public domain regarding the direct

involvement of 2-bromo-6-tert-butyl-4-methylphenol in specific signaling pathways or its

extensive application in drug development. However, substituted phenols, in general, are

known to be important intermediates in organic synthesis and can serve as building blocks for

more complex molecules with potential biological activity. Hindered phenols, such as the

subject of this guide, are also investigated for their antioxidant properties.

Conclusion
This technical guide has provided a detailed overview of the molecular structure,

physicochemical properties, and spectroscopic data of 2-bromo-6-tert-butyl-4-methylphenol. A

reliable experimental protocol for its synthesis has also been outlined. While its specific

biological applications are not yet widely documented, its structural features make it a

compound of interest for further research in medicinal chemistry and materials science. It is

hoped that the information compiled herein will be a valuable resource for scientists and

researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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